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Compound of Interest

Compound Name: Phthalazine-1-thiol

Cat. No.: B018846

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of
Phthalazine-1-thiol, a heterocyclic compound of interest in medicinal chemistry and materials
science. The document details the expected data from Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) analyses, offering insights into its structural
characterization. Due to the tautomeric nature of Phthalazine-1-thiol, existing as both a thiol
and a thione form, its spectroscopic signatures reflect a mixture of these two isomers.

Molecular Structure and Tautomerism

Phthalazine-1-thiol (CsHesN2S) exists in a tautomeric equilibrium between the thiol form (1H-
phthalazine-1-thione) and the thione form (phthalazine-1(2H)-thione). This equilibrium is crucial
in interpreting its spectroscopic data, as the observed spectra are often a representation of
both tautomers, with the thione form generally being more stable.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Phthalazine-1-thiol.

Table 1: Mass Spectrometry Data
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Parameter Value Source
Molecular Formula CsHeN2S

Molecular Weight 162.21 g/mol [1]
Exact Mass 162.025169 Da [1]

Major Fragmentation Peaks

(m/z)

162 [M]* [1]
128 [M-SH]* [1]
102 [M-SH-CNJ* [1]

Table 2: Infrared (IR) Spectroscopy Data

_ Expected Absorption  Observed Value
Functional Group Source
Range (cm™?) (cm™?)

N-H Stretch (thione) 3100-3000
Aromatic C-H Stretch 3100-3000
S-H Stretch (thiol) 2600-2550 2410 [2]
C=N Stretch 1650-1550
C=C Stretch

] 1600-1450
(aromatic)
C=S Stretch (thione) 1250-1020 1323 [2]

Note: Specific peak values for all functional groups are not available in the provided search

results. The table presents expected ranges and available specific data.

Table 3: Nuclear Magnetic Resonance (NMR)

Spectroscopy Data

© 2025 BenchChem. All rights reserved.

2/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/736370
https://pubchem.ncbi.nlm.nih.gov/compound/736370
https://pubchem.ncbi.nlm.nih.gov/compound/736370
https://pubchem.ncbi.nlm.nih.gov/compound/736370
https://pubchem.ncbi.nlm.nih.gov/compound/736370
https://pmc.ncbi.nlm.nih.gov/articles/PMC9822378/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9822378/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Specific experimental *H and 13C NMR data for Phthalazine-1-thiol is not readily available in
the public domain. The following are predicted chemical shifts based on the analysis of similar
phthalazine derivatives and general principles of NMR spectroscopy.

IH NMR (Proton NMR)

Expected Chemical Shift (3,

Proton Multiplicity
ppm)

Aromatic Protons 75-85 Multiplets

N-H (thione) 12.0-14.0 Broad Singlet

S-H (thiol) 3.0-4.0 Singlet

13C NMR (Carbon-13 NMR)

Carbon Expected Chemical Shift (8, ppm)
Aromatic Carbons 120 - 140
C=S (thione) 180 - 200
C-S (thiol) 140 - 150
Quaternary Carbons (C-N) 145 - 160

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of
Phthalazine-1-thiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Phthalazine-1-thiol in 0.5-0.7 mL of
a deuterated solvent (e.g., DMSO-ds, CDCIs) in a standard 5 mm NMR tube. Ensure the
sample is fully dissolved; gentle warming or sonication may be applied if necessary.

¢ Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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» 'H NMR Acquisition:
o Tune and shim the probe for the specific sample and solvent.
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds, and 16-64 scans.

o Process the data with Fourier transformation, phase correction, and baseline correction.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: spectral width of 250 ppm, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds, and 1024 or more scans.

o Process the data similarly to the *H NMR spectrum.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid State (KBr Pellet): Mix a small amount of Phthalazine-1-thiol (1-2 mg) with
approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine
powder and press it into a transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the empty sample compartment (or clean ATR crystal).

o Place the sample in the beam path and record the sample spectrum.
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o Typically, 16-32 scans are co-added at a resolution of 4 cm~1.

o The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber (cm™1).

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of Phthalazine-1-thiol in a suitable volatile
solvent (e.g., methanol, acetonitrile).

 Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron Impact (EI).

o Data Acquisition:

o ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass
spectrum in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).

o EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion
source. Acquire the mass spectrum.

o The resulting spectrum will show the mass-to-charge ratio (m/z) of the molecular ion and
any fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic
analysis of a chemical compound like Phthalazine-1-thiol.
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Caption: General workflow for the spectroscopic analysis of Phthalazine-1-thiol.

Conclusion

The spectroscopic analysis of Phthalazine-1-thiol provides essential information for its
structural confirmation and characterization. The presence of tautomerism is a key feature that
influences its NMR, IR, and MS spectra. While a complete experimental dataset is not fully
available in the public literature, the data presented in this guide, combined with the provided
experimental protocols, offers a solid foundation for researchers working with this compound.
The combination of these spectroscopic techniques is indispensable for unambiguously
determining the structure and purity of Phthalazine-1-thiol in research and development
settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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